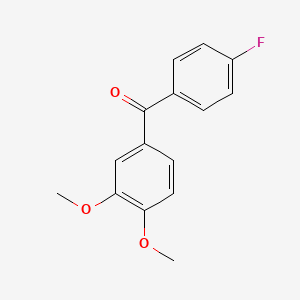

(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWIHPQSOJGMOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454383 | |

| Record name | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71186-85-1 | |

| Record name | (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone: Molecular Weight Determination and Application

This technical guide provides a comprehensive overview of the benzophenone derivative (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone, with a primary focus on the principles and methodologies for the precise determination of its molecular weight. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Benzophenones and Precise Molecular Weight

Benzophenone derivatives are a critical class of organic compounds with a wide array of applications, from industrial UV-screening agents to foundational scaffolds in medicinal chemistry.[1] The specific compound of interest, this compound, is a member of this versatile family.

In the rigorous landscape of drug discovery and development, the accurate determination of a compound's molecular weight is a fundamental and non-negotiable parameter. It serves as a cornerstone for structural elucidation, confirmation of synthesis, and the establishment of purity—all of which are critical for advancing a potential therapeutic agent through the development pipeline.[2][3] An erroneous molecular weight assignment can lead to flawed interpretations of experimental data, wasted resources, and potential safety concerns. This guide will delve into the essential techniques for ensuring the accuracy of this vital measurement.

Compound Profile: this compound

A thorough understanding of the subject molecule is the first step in any analytical endeavor. Below is a detailed profile of this compound.

| Attribute | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₃FO₃[1] |

| Theoretical Molecular Weight (Monoisotopic Mass) | 260.0849 g/mol |

| Average Molecular Weight | 260.26 g/mol |

| CAS Number | 91529-67-2 |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element, while the average molecular weight accounts for the natural abundance of all isotopes.

Theoretical vs. Experimental Molecular Weight

It is crucial to distinguish between theoretical and experimentally determined molecular weight.

-

Theoretical Molecular Weight: This is calculated from the molecular formula using the atomic masses of the constituent atoms. For high-resolution mass spectrometry, the monoisotopic mass is the relevant value.

-

Experimental Molecular Weight: This is the mass determined through analytical instrumentation, most commonly a mass spectrometer. A close correlation between the theoretical and experimental mass provides strong evidence for the correct identification of the compound.[4]

Gold Standard for Molecular Weight Determination: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of small molecules.[5] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly accurate and sensitive results.

The Causality Behind Experimental Choices in Mass Spectrometry

The choice of ionization technique is paramount for successful analysis and is dictated by the physicochemical properties of the analyte.[6] For a moderately polar compound like this compound, Electrospray Ionization (ESI) is a common and effective choice.[7] ESI is a soft ionization technique that minimizes fragmentation, ensuring the detection of the intact molecular ion.

The selection of a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is also critical. These analyzers provide the mass accuracy required to not only confirm the molecular weight but also to deduce the elemental composition, adding a higher level of confidence to the identification.[8]

Self-Validating Protocol: High-Resolution LC-MS

The following protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) is designed to be a self-validating system, incorporating checks and calibrations to ensure data integrity.

Objective: To accurately determine the molecular weight of this compound using High-Resolution LC-MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source

Materials:

-

This compound sample

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid

-

Calibrant solution for the mass spectrometer

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water.

-

-

LC Separation:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

-

Mass Spectrometer Calibration:

-

MS Data Acquisition:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: 100-500 m/z

-

Acquisition Mode: Full scan

-

Capillary Voltage: 3.5 kV

-

Gas Flow: 10 L/min

-

Gas Temperature: 300 °C

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the protonated molecular ion [M+H]⁺.

-

Compare the measured m/z of the [M+H]⁺ ion to the theoretical value (261.0927).

-

The mass error should be within 5 ppm to confidently confirm the identity.

-

Data Interpretation and Visualization

A successful analysis will yield a distinct chromatographic peak and a corresponding mass spectrum.

Expected Results

| Parameter | Expected Value |

| Retention Time | Dependent on the specific LC system, but should be consistent |

| Theoretical [M+H]⁺ (Monoisotopic) | 261.0927 m/z |

| Observed [M+H]⁺ | Within 5 ppm of the theoretical value |

| Isotopic Pattern | Should match the theoretical pattern for C₁₅H₁₃FO₃ |

Experimental Workflow Diagram

Sources

- 1. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tecan.com [tecan.com]

- 7. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. rsc.org [rsc.org]

Methodological & Application

The Strategic Role of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone in the Synthesis of Advanced Agrochemicals

Introduction: The Benzophenone Scaffold in Modern Crop Protection

In the continuous pursuit of novel and effective agrochemicals, the benzophenone scaffold has emerged as a privileged structure, underpinning the development of a range of commercial fungicides.[1][2] These diaryl ketones serve as versatile synthetic building blocks, allowing for the introduction of diverse functionalities that tune the biological activity and physicochemical properties of the final active ingredient.[3] Among the numerous benzophenone derivatives, (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone holds a significant position as a key intermediate in the synthesis of potent fungicides used in modern crop protection.[4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of the commercial fungicide, flumorph. We will delve into the synthetic rationale, a step-by-step experimental protocol, and the mechanistic underpinnings of flumorph's fungicidal action. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering both practical guidance and a deeper understanding of the chemistry involved.

This compound: A Profile

This compound is a substituted benzophenone characterized by a 3,4-dimethoxy phenyl group and a 4-fluoro phenyl group attached to a central carbonyl moiety.

| Compound Name | This compound |

| CAS Number | 211867-47-9[5] |

| Molecular Formula | C₁₅H₁₃FO₃ |

| Molecular Weight | 260.26 g/mol |

| Appearance | Typically a white to off-white crystalline solid |

| Key Structural Features | - Benzophenone core- 3,4-Dimethoxy substitution on one phenyl ring- 4-Fluoro substitution on the other phenyl ring |

The strategic placement of the methoxy and fluoro substituents is crucial for the subsequent synthetic transformations and the ultimate biological activity of the target fungicide. The electron-donating methoxy groups can influence the reactivity of the adjacent phenyl ring, while the fluorine atom can enhance metabolic stability and binding affinity to the target enzyme in the fungus.[6]

Application in Agrochemical Synthesis: The Pathway to Flumorph

The primary application of this compound in agrochemical synthesis is as a direct precursor to the fungicide flumorph .[4] Flumorph is a highly effective fungicide belonging to the morpholine class, exhibiting excellent activity against oomycete fungi, such as those responsible for late blight in potatoes and tomatoes, and downy mildew in grapes and other crops.[4]

The synthesis of flumorph from this compound proceeds via a condensation reaction with an activated morpholine derivative, typically N-acetylmorpholine, in the presence of a strong base.[4]

Synthetic Workflow for Flumorph

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102796062B - Method for preparing flumorph - Google Patents [patents.google.com]

- 4. Flumorph (Ref: SYP L190) [sitem.herts.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Flumorph | C21H22FNO4 | CID 20056423 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Welcome to the technical support center for the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthetic transformation. The synthesis, typically achieved via a Friedel-Crafts acylation, is a robust method for creating a key diaryl ketone intermediate. However, like any chemical reaction, it is susceptible to various issues that can impact yield and purity.

This document provides in-depth, experience-based answers to common challenges encountered during this synthesis. We will delve into the causality behind these issues and provide validated protocols to get your reaction back on track.

Core Reaction Overview: Friedel-Crafts Acylation

The synthesis of this compound is most commonly accomplished through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of 4-fluorobenzoyl chloride with AlCl₃.[3][4] The electron-rich veratrole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate (the sigma complex).[3] Finally, deprotonation restores aromaticity, yielding the desired ketone product.[3] Due to the electron-withdrawing nature of the resulting ketone group, the product is deactivated, which conveniently prevents unwanted polyacylation reactions.[5][6]

Troubleshooting Guide & FAQs

Here we address the most frequently encountered issues in the synthesis of this compound.

Q1: My reaction yield is significantly low. What are the primary causes and how can I improve it?

Low yields are a common frustration in Friedel-Crafts acylation. The root cause often lies in one of three areas: catalyst deactivation, suboptimal reaction conditions, or issues with reagent stoichiometry and quality.

Causality & Troubleshooting Steps:

-

Catalyst Inactivity (Moisture is the Enemy): The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[7] Any trace of water in your reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive.

-

Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container. Solvents like dichloromethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled prior to use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[4][8]

-

-

Insufficient Catalyst Loading: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid, not a catalytic amount.[5][7] This is because the ketone product can form a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[5][7]

-

Solution: A molar ratio of at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically veratrole) is recommended to drive the reaction to completion.[2]

-

-

Suboptimal Temperature Control: This reaction is exothermic. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk promoting side reactions and potential decomposition.

-

Solution: The addition of the 4-fluorobenzoyl chloride to the mixture of veratrole and AlCl₃ should be done slowly and at a reduced temperature, typically in an ice bath (0-5 °C), to control the initial exotherm.[9] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[2]

-

-

Incorrect Stoichiometry or Impure Reagents: The purity of veratrole and 4-fluorobenzoyl chloride is paramount. It is also crucial to correctly identify the limiting reagent to accurately calculate the theoretical yield.[10]

-

Solution: Use purified reagents. Veratrole can be distilled, and 4-fluorobenzoyl chloride should be clear and colorless. An excess of the acylating agent is sometimes used, but veratrole is often the more valuable reagent and thus the limiting one.[2]

-

Q2: My purified product is contaminated with an unknown impurity. What is the likely side product and how can I prevent its formation?

The most probable impurity is an isomeric product. The two methoxy groups on the veratrole ring are ortho, para-directing. While the desired product results from acylation at the 4-position (para to the 3-methoxy group), acylation can also occur at other positions.

Causality & Troubleshooting Steps:

-

Formation of the 2,3-Dimethoxy Isomer: Although sterically less favored, some acylation can occur at the position between the two methoxy groups, leading to the formation of (2,3-Dimethoxyphenyl)(4-fluorophenyl)methanone.

-

Solution: Optimizing reaction conditions can improve regioselectivity. Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-substituted product.[11] The choice of solvent can also play a role; while dichloromethane is common, exploring other non-polar aprotic solvents might alter the isomeric ratio.

-

-

Demethylation: Strong Lewis acids like AlCl₃ can sometimes cleave the methyl ethers on the veratrole ring, especially at elevated temperatures.[11] This leads to phenolic byproducts which can complicate purification.

-

Solution: Maintain strict temperature control and avoid prolonged reaction times at high temperatures. If demethylation is a persistent issue, consider using a milder Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), though this may require higher temperatures or longer reaction times.[11]

-

Q3: The reaction seems to have stalled or failed to initiate. What should be my diagnostic checklist?

A stalled reaction almost always points to a fundamental issue with one of the core components.

Troubleshooting Workflow:

Caption: A decision tree for troubleshooting a stalled reaction.

This workflow emphasizes that the most common points of failure are related to the catalyst, reagents, or reaction conditions. Addressing these systematically will typically resolve the issue.

Q4: I'm struggling with the work-up and purification. Can you provide a reliable protocol?

A clean work-up is essential for obtaining a high-purity product and simplifying the final purification step.

Validated Work-up and Purification Protocol:

-

Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by a dilute solution of hydrochloric acid (e.g., 2M HCl). This will decompose the aluminum chloride complexes. Caution: This process is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).[12]

-

Washing: Combine the organic layers and wash sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

Brine (saturated NaCl solution) to remove excess water.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[12]

-

Purification (Recrystallization): The crude solid can typically be purified by recrystallization.

-

Recommended Solvent System: Ethyl acetate has been reported to be an effective solvent for crystallization.[2] Other potential systems include ethanol or a mixture of hexanes and ethyl acetate.

-

Procedure: Dissolve the crude product in a minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Experimental Parameters Summary

The following table summarizes key parameters and their typical ranges for this synthesis.

| Parameter | Recommended Value/Condition | Rationale & Impact on Yield/Purity |

| Catalyst | Anhydrous AlCl₃ | Essential for activating the acyl chloride. Must be anhydrous to be effective.[7][8] |

| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | A stoichiometric amount is needed to overcome product complexation.[5][7] |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | A common, non-polar aprotic solvent for Friedel-Crafts reactions.[2][11] |

| Temperature | 0-5 °C (addition), then Room Temp | Controls initial exotherm, prevents side reactions, and allows the reaction to proceed to completion.[9] |

| Work-up | Quench with Ice/HCl | Decomposes AlCl₃ complexes for effective extraction of the product. |

| Purification | Recrystallization from Ethyl Acetate | Effective method for removing isomeric impurities and obtaining a high-purity crystalline solid.[2] |

General Synthesis Workflow

Caption: A typical experimental workflow for the synthesis.

References

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. Retrieved from [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

- Li, P., et al. (2022). Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst.

- Ghaffari, T., et al. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Organic Letters. Published on NIH - PMC.

-

Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

- Chavan, S. P., et al. (2007). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.

- Su, W., et al. (2007).

- Deanesly, R. M. (1939). Purification of ketones. U.S.

- Zhang, Y., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online. Published on NIH - PMC.

- Ameh, A. E., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]

- Olah, G. A., et al. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic.

-

University of Southern Mississippi. Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

- Tokuyama, H., et al. (2005). Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemistry of (3-Chlorophenyl)-(3,4-Dimethoxyphenyl)methanone: A Key Synthesis Intermediate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

- Matsjeh, S., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

-

Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]

-

Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved from [Link]

- Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones. U.S.

-

González-Vera, J. A., et al. (2021). methanone. Molbank.

-

Reddit. (2022, October 1). under what conditions do friedel crafts acylation of benzene occur?. r/chemhelp. Retrieved from [Link]

- Ghaffari, T., et al. (2014).

-

University of Calgary. Ch12: Friedel-Crafts limitations. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge of Purifying (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Answering the call of complex purification challenges, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals working with (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to empower you to overcome common and complex issues encountered during the purification of this important benzophenone derivative.

This compound, a member of the versatile benzophenone family of compounds, is a key structural motif in various chemical and biochemical applications.[1] It is typically synthesized via a Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-fluorobenzoyl chloride, a reaction that, while effective, often yields a crude product contaminated with starting materials, side-products, and catalyst residues.[2][3][4]

Achieving high purity is critical for subsequent applications, yet the process is not always straightforward. This guide provides a systematic, troubleshooting-oriented approach to purification, from initial assessment to final purity confirmation.

Section 1: Initial Assessment & Strategy Selection

Before any purification attempt, a rapid assessment of the crude product is essential. This not only informs the best purification strategy but also helps in identifying potential impurities early on.

Frequently Asked Question

Q: How do I get a quick snapshot of my crude product's purity and decide on a purification method?

A: Thin-Layer Chromatography (TLC) is the most efficient technique for this initial assessment.[5] It allows you to visualize the number of components in your crude mixture and provides a preliminary idea of their relative polarities.

A logical workflow, starting with TLC analysis, will guide your purification strategy. An inefficient or poorly chosen initial method can lead to significant product loss and wasted time.

Caption: Purification Strategy Decision Workflow.

Protocol 1: Diagnostic Thin-Layer Chromatography (TLC)

-

Sample Preparation: Dissolve a small amount (tip of a spatula) of your crude product in a few drops of a suitable solvent like dichloromethane or ethyl acetate.

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate. It is also highly recommended to spot standards of the starting materials (veratrole and 4-fluorobenzoic acid) on the same plate for comparison.

-

Elution: Develop the plate in a chamber with an appropriate solvent system. A good starting point for this class of compound is a mixture of hexane and ethyl acetate.

-

Visualization: Examine the developed plate under a UV lamp (254 nm). The benzophenone structure is UV-active and will appear as dark spots.

Interpreting the Results:

-

Product: The desired product, this compound, is a moderately polar ketone.

-

Veratrole: Less polar than the product; will have a higher Rf value (travel further up the plate).

-

4-Fluorobenzoic Acid: More polar than the product; will have a lower Rf value (stay closer to the baseline).

| Compound | Expected Polarity | Expected Rf Value (vs. Product) |

| Veratrole | Low | High |

| This compound | Moderate | Reference |

| 4-Fluorobenzoic Acid | High | Low |

Section 2: Primary Purification - Recrystallization

Recrystallization is the most efficient purification method for crystalline solids, provided a suitable solvent can be found. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]

Recrystallization Troubleshooting Guide

Q: I've added hot solvent, but my compound won't fully dissolve. What should I do?

A: This indicates one of two things: either you haven't added enough solvent, or you have an insoluble impurity. Add the solvent in small portions while keeping the solution at a boil. If the dark, oily spots of your product diminish but some solid (often lighter and more granular) remains, it is likely an insoluble impurity. At this point, you should perform a hot filtration to remove it before allowing the solution to cool.

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solution's surface can help initiate nucleation. Using a mixed-solvent system can also prevent this issue.[7][8]

Q: No crystals are forming even after the solution has cooled to room temperature. What's wrong?

A: This is a classic sign of using too much solvent.[7] Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, gently evaporate some of the solvent by heating the solution and then allow it to cool again. If you are in an ice bath, ensure the solution was allowed to cool slowly to room temperature first; rapid cooling can inhibit crystal formation.[9]

Caption: Troubleshooting Common Recrystallization Issues.

Protocol 2: Recrystallization of this compound

Based on literature, ethyl acetate is a suitable solvent for the crystallization of this compound.[1] Ethanol is also a common and effective solvent for many benzophenone derivatives.[10]

-

Solvent Selection: Start with ethyl acetate or ethanol. Place the crude solid in an Erlenmeyer flask.

-

Dissolution: Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to a boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 20 minutes to maximize yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

-

Drying: Allow the crystals to air-dry on the filter paper or dry them in a vacuum oven.

Section 3: Secondary Purification - Column Chromatography

When recrystallization fails to remove impurities, particularly those with similar solubility profiles to the product, flash column chromatography is the method of choice.[11]

Column Chromatography Troubleshooting Guide

Q: My compound is streaking/tailing on the column, leading to poor separation.

A: Tailing is often caused by the compound being too polar for the chosen solvent system or interacting too strongly with the silica gel.[12] To resolve this, gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. Adding a very small amount (e.g., 0.5%) of acetic acid to the eluent can also sharpen peaks for acidic compounds, while a similar amount of triethylamine can help with basic compounds, though this is less likely to be an issue here.

Q: I can't separate two spots that are very close on TLC.

A: Separating compounds with similar Rf values requires optimizing the column conditions. Use a longer column to increase the surface area for separation. Employ a less polar solvent system than the one used for diagnostic TLC; this will force all compounds to move more slowly, exaggerating the small differences in their affinity for the silica gel and allowing for better separation. Running a shallow solvent gradient can also be very effective.[12]

Q: My compound seems to have decomposed on the column.

A: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To test for this, dissolve a sample of your compound, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate and see if any new spots (decomposition products) have appeared. If your compound is unstable, you can use deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina.[12]

Protocol 3: Flash Column Chromatography

-

Solvent System Selection: Use TLC to find a solvent system (e.g., hexane/ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4.[13] This provides the optimal balance between elution time and separation efficiency.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing is generally preferred). Ensure the silica bed is compact and level.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, it's often better to pre-adsorb the sample onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

-

Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. Collect fractions in test tubes.

-

Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Purity Confirmation

After purification, it is crucial to confirm the identity and purity of the final product.

-

Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

-

Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the observed melting point with literature values.

-

Spectroscopy:

-

1H NMR: Provides information on the electronic environment of protons, confirming the structure.

-

FT-IR: Confirms the presence of key functional groups. For this molecule, expect a strong carbonyl (C=O) stretch around 1640-1660 cm-1 and C-O stretches for the methoxy groups.[14]

-

References

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. (2018). National Institutes of Health. [Link]

-

Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. The Royal Society of Chemistry. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). International Journal of Scientific & Engineering Research. [Link]

- Sharp, S. P., & Steitz, A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537.

-

Reduction of benzophenone. (2020). YouTube. [Link]

-

Quanjian, L., & Jianling, W. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1585. [Link]

-

This compound. Sci-Hub. [Link]

-

Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

-

Highly Efficient Friedel-Crafts Acylation of Veratrole over TiO2-SnOx Solid Solution Catalyst. (2018). ResearchGate. [Link]

-

Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Tufts University. [Link]

- Method for purifying and separating benzophenone.

-

Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. (2014). ResearchGate. [Link]

-

Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE. [Link]

-

Reduction of benzophenone Overview Q&A. (2018). YouTube. [Link]

-

Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). International Journal of Chemical Studies. [Link]

-

2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]

-

Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. [Link]

-

Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry. [Link]

-

Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). (2024). MDPI. [Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2019). PubMed Central. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Purification of ketones. (1939). U.S. Patent No. 2,166,584.

-

HPLC problems with very polar molecules. (2024). YouTube. [Link]

-

Recrystallization. University of California, Irvine. [Link]

-

Recrystallization-1.pdf. University of Colorado Boulder. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Spectral characterizations, Hirshfeld surface analysis and molecular docking studies of new novel NLO 2-(3,4-Dimethoxyphenyl). (2022). Scientific Reports. [Link]

-

Rxn Practice of Ketones & Aldehydes, Part 2. Making Them Harder (Walkthrough). (2021). YouTube. [Link]

-

Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

HPLC Troubleshooting Guide. Waters Corporation. [Link]

-

Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. (2022). YouTube. [Link]

-

Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Scribd. [Link]

-

Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. [Link]

-

3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

-

Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

- 1. (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. chemistryviews.org [chemistryviews.org]

- 12. Chromatography [chem.rochester.edu]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

Technical Support Center: Optimization of Friedel-Crafts Acylation for Benzophenone Synthesis

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of benzophenones and their derivatives. Here, we move beyond basic theory to address the practical challenges and optimization strategies essential for achieving high yields and purity in your experiments. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to directly address issues you may encounter at the bench.

Frequently Asked Questions (FAQs)

This section covers the foundational principles and common queries related to the Friedel-Crafts synthesis of benzophenones.

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation for synthesizing benzophenone?

A1: The synthesis of benzophenone via Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction. It proceeds in three primary stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), abstracts the chloride from benzoyl chloride. This forms a highly reactive and resonance-stabilized acylium ion (C₆H₅CO⁺), which serves as the electrophile.

-

Electrophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the new benzoyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst. However, the catalyst immediately complexes with the newly formed benzophenone product.

Caption: The three-stage mechanism of Friedel-Crafts acylation.

Q2: Why is a stoichiometric amount of Lewis acid catalyst required for acylation, but not for alkylation?

A2: This is a critical point of experimental design. The product, benzophenone, contains a carbonyl oxygen with lone pairs of electrons, making it a Lewis base. This product coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) to form a stable complex. This complexation is generally irreversible under the reaction conditions, effectively removing the catalyst from the reaction cycle. Therefore, at least one equivalent of the Lewis acid per equivalent of product must be used. An aqueous work-up is required to hydrolyze this complex and liberate the final benzophenone product.

Q3: Can I use sub-stoichiometric amounts of the catalyst?

A3: Using sub-stoichiometric amounts of traditional Lewis acids like AlCl₃ will result in an incomplete reaction. The reaction will proceed until all the free catalyst has been complexed by the product, at which point the reaction will stall, leading to low yields. While truly catalytic "green" methods using solid acids or other advanced systems are being developed, standard laboratory procedures require stoichiometric quantities.

Q4: What are the primary advantages of Friedel-Crafts acylation over alkylation for preparing precursors to substituted diphenylmethanes?

A4: Friedel-Crafts acylation offers two major advantages:

-

No Carbocation Rearrangements: The acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that frequently plague Friedel-Crafts alkylations. This allows for the synthesis of straight-chain alkylbenzenes (after reduction of the ketone) which are inaccessible via direct alkylation.

-

No Polyacylation: The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack. In contrast, the alkyl groups introduced during alkylation are activating, often leading to undesirable polyalkylation products.

Troubleshooting Guide

Encountering problems during your synthesis? This section provides a logical workflow to diagnose and solve common issues.

Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions.

Q5: My reaction produced a mixture of ortho and para isomers. How can I improve regioselectivity?

A5: Regioselectivity is governed by the directing effects of the substituent already on the aromatic ring and by sterics.

-

Electronic Effects: Activating, electron-donating groups (e.g., -CH₃, -OCH₃) are ortho, para-directing. Deactivating, electron-withdrawing groups (e.g., -Cl, -NO₂) are meta-directing (with halogens being an exception, as they direct ortho, para despite being deactivators).

-

Steric Hindrance: The benzoyl group is sterically bulky. As a result, substitution at the less hindered para position is often favored over the ortho position, even with ortho, para-directing groups. For example, the benzoylation of chlorobenzene heavily favors the para-substituted product.

-

Optimization: Lowering the reaction temperature can sometimes increase the proportion of the thermodynamically favored para product. Choice of solvent can also influence the isomer ratio.

Q6: My reaction mixture turned dark and I isolated a tar-like substance instead of a clean product. What happened?

A6: Tar formation is usually a sign of side reactions occurring under overly harsh conditions.

-

High Temperature: Excessive temperatures can cause decomposition of starting materials, intermediates, or products, leading to polymerization and charring. It is critical to control the initial exothermic reaction by slow addition of reagents at low temperature (e.g., 0-10°C).

-

Reactive Substrates: Very activated aromatic rings (like phenols or anilines) are prone to side reactions and may not be suitable for standard Friedel-Crafts conditions. The lone pairs on the heteroatoms complex strongly with the Lewis acid, deactivating the ring.

-

Dealkylation/Rearrangement: In syntheses of substituted benzophenones, harsh conditions (high temperature, excess catalyst) can sometimes cause cleavage or rearrangement of existing alkyl groups on the aromatic substrate.

Key Optimization Parameters

Fine-tuning your reaction conditions is paramount. The following tables provide a summary of how different variables can impact the synthesis of benzophenones.

Table 1: Effect of Lewis Acid Catalyst on Benzophenone Yield

| Catalyst | Solvent System | Yield (%) | Reaction Time (hr) | Notes |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | ~66% | Not Specified | The classic, highly reactive but moisture-sensitive choice. |

| FeCl₃ | BmimCl (Ionic Liquid) | 97% | 0.5 | Excellent yield in modern solvent systems; less moisture-sensitive than AlCl₃. |

| AlCl₃ | BmimCl (Ionic Liquid) | 93% | 0.5 | High yield, but ionic liquid can be more sensitive to moisture with AlCl₃. |

| ZnCl₂ | BmimCl (Ionic Liquid) | 85% | 1.0 | A milder Lewis acid, resulting in slightly lower yields but potentially better for sensitive substrates. |

Table 2: Influence of Solvent on Benzoylation Yield

| Solvent | Catalyst | Yield (%) | Reaction Time (hr) | Notes |

|---|---|---|---|---|

| Carbon Disulfide (CS₂) | AlCl₃ | ~85% | 12 | A traditional, non-coordinating solvent. Highly flammable and toxic. |

| Nitrobenzene | AlCl₃ | ~82% | 12 | Can dissolve the catalyst-ketone complex, but is toxic and high-boiling. |

| Ionic Liquid (BmimCl) | FeCl₃ | 97% | 0.5 | Acts as both catalyst and solvent, allowing for easy product extraction and catalyst recycling. |

| 1,2-Dichloroethane | AlCl₃ | High | Variable | A common chlorinated solvent for these reactions. |

Table 3: Typical Regioselectivity in Benzoylation of Substituted Benzenes

| Aromatic Substrate | Major Product(s) | Minor Product(s) | Rationale |

|---|---|---|---|

| Toluene (-CH₃) | para-Methylbenzophenone | ortho-Methylbenzophenone | The methyl group is an o,p-director, but the bulky benzoyl group favors the less sterically hindered para position. |

| Chlorobenzene (-Cl) | para-Chlorobenzophenone | ortho-Chlorobenzophenone | The chloro group is a deactivating o,p-director. The para product is heavily favored due to sterics. |

| Acetophenone (-COCH₃) | 3-Acetylbenzophenone | - | The acetyl group is a strong deactivating meta-director, leading to high regioselectivity. |

| Dichlorobenzenes | Mixture of isomers | Dechlorinated products | Complex mixture often results; can be accompanied by rearrangement and dehalogenation side reactions. |

Experimental Protocol: Synthesis of Benzophenone

This protocol is adapted from a reliable procedure and outlines the synthesis of benzophenone from benzene and benzoyl chloride.

Materials & Reagents:

-

Benzene (anhydrous)

-

Benzoyl Chloride (reagent grade)

-

Aluminum Chloride (anhydrous powder)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid

-

5% Sodium Hydroxide solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and an addition funnel. Ensure the system is under a positive pressure of an inert atmosphere (Nitrogen or Argon).

-

Catalyst Suspension: In the reaction flask, place aluminum chloride (1.1 - 1.2 equivalents) and suspend it in a minimal amount of anhydrous dichloromethane.

-

Cooling: Cool the flask to 0-5°C using an ice-water bath.

-

Reagent Addition: Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous benzene (used in excess, acting as both reagent and solvent) to the addition funnel. Add this solution dropwise to the stirred, cold catalyst suspension over 1-2 hours. Maintain the internal temperature below 10°C. A vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching & Work-up:

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice containing a small amount of concentrated HCl. This is a highly exothermic process.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine all organic layers and wash sequentially with water, 5% NaOH solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude benzophenone can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or petroleum ether to yield a white solid.

Safety First: A Critical Note on Handling Reagents

The Friedel-Crafts acylation involves hazardous materials that demand strict adherence to safety protocols.

-

Anhydrous Aluminum Chloride (AlCl₃):

-

Hazard: Reacts violently and exothermically with water, including moisture in the air and on skin, to produce large volumes of corrosive hydrogen chloride (HCl) gas. Inhalation can cause severe respiratory tract burns, and skin contact causes severe chemical and thermal burns.

-

Precautions: Always handle in a well-ventilated fume hood. Wear gloves, a lab coat, and chemical splash goggles. Weigh and transfer quickly to minimize exposure to air. Never quench the reaction with water directly in a closed system.

-

-

Benzoyl Chloride (C₆H₅COCl):

-

Hazard: It is a lachrymator (causes tearing) and is corrosive to the skin, eyes, and respiratory tract. It is also classified as a probable human carcinogen. Reacts with water and alcohols.

-

Precautions: Handle exclusively in a fume hood. Avoid inhalation of vapors. Use appropriate personal protective equipment (PPE).

-

-

Solvents:

-

Benzene: Is a known carcinogen and is highly flammable. Use in a fume hood and avoid all sources of ignition.

-

Carbon Disulfide (CS₂): Is extremely flammable with a very low autoignition temperature. It is also highly toxic. Its use is discouraged in modern labs.

-

Dichloromethane (CH₂Cl₂): Is a suspected carcinogen and is volatile. Always handle in a fume hood.

-

References

-

Ashenhurst, J. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Clark, J. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

Quora User. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora. [Link]

-

Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXVII. Friedel-Crafts benzylation of toluene and benzene with substituted benzyl chlorides. Journal of the American Chemical Society. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzoyl chloride. [Link]

-

Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]

-

Bandini, M., & Umani-Ronchi, A. (Eds.). (2010). Friedel-Crafts Reactions: Some Applications in Heterogeneous Catalysis. PDF available via ResearchGate. [Link]

-

ChemRxiv. (2023). Friedel-Crafts Benzylations Mediated by FeCl3-based Deep Eutectic Solvents. [Link]

-

Quora User. (2018). Why does the chlorobenzen gives ortho and para products during electrophillic substitution reaction? Quora. [Link]

-

DCM Shriram. Material Safety Data Sheet: Anhydrous Aluminium Chloride. [Link]

-

International Programme on Chemical Safety. (1999). International Chemical Safety Cards: Benzoyl Chloride. [Link]

-

Chemistry Stack Exchange. (2018). Ortho vs para alkylation of chlorobenzene. [Link]

-

Ruccolo, V. S., & Knowles, R. R. (2018). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

-

Filo. (2025). Convert chlorobenzene to ortho and para chloromethylbenzene. [Link]

-

LASEC. Material Safety Data Sheet: Benzoyl chloride. [Link]

- Carl ROTH. (2025).

Technical Support Center: Catalyst Selection for Efficient Diaryl Ketone Synthesis

Welcome to the technical support center for diaryl ketone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for the synthesis of diaryl ketones. Diaryl ketones are a critical structural motif in numerous pharmaceuticals and functional materials, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of diaryl ketones, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My palladium-catalyzed carbonylative Suzuki-Miyaura coupling is giving low yields of the desired diaryl ketone. What are the likely causes and how can I improve the outcome?

Low yields in carbonylative Suzuki-Miyaura couplings for diaryl ketone synthesis are a frequent issue.[3] Several factors related to the catalyst, reagents, and reaction conditions can be at play.

-

Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of inactive palladium black or off-cycle species. The choice of ligand is crucial in stabilizing the catalytic species.

-

Inefficient Carbon Monoxide (CO) Insertion: The success of this reaction hinges on the efficient insertion of CO into the palladium-aryl intermediate. The CO source and pressure can significantly influence this step. While CO gas is traditionally used, handling this toxic gas presents challenges.[4] Safer, solid CO surrogates are a viable alternative.[4]

-

Side Reactions: Competing reactions, such as direct Suzuki-Miyaura coupling to form biaryls, can reduce the yield of the desired diaryl ketone.

Troubleshooting Steps:

-

Ligand Selection: If you are using a phosphine-free system and observing low yields, consider introducing a suitable ligand. For instance, in some cases, a simple complex like Pd(dba)₂ without a phosphine ligand has been shown to be effective for the synthesis of diaryl ketones from aryl thioesters and organozinc reagents, a reaction that typically gives low yields.[5]

-

CO Source and Pressure: If using CO gas, ensure a consistent and adequate pressure is maintained. Alternatively, explore the use of a CO surrogate like benzene-1,3,5-triyl triformate (TFBen) with a supported palladium catalyst, such as Pd on graphitic carbon nitride (Pd/g-C₃N₄), which can provide moderate to good yields.[4]

-

Reaction Parameters: Optimize the temperature, solvent, and base. The choice of base is critical and can influence the rate of transmetalation and reductive elimination.

-

Substrate Purity: Ensure the purity of your aryl halide and arylboronic acid, as impurities can poison the catalyst.

Question 2: I am attempting a nickel-catalyzed coupling of an aryl triflate with a nitrile to synthesize a diaryl ketone, but I am observing the formation of a diarylmethane byproduct. How can I control the selectivity?

The formation of diarylmethane as a byproduct in this nickel-catalyzed reaction is a known issue and is directly related to the choice of ligand.[6] The ligand plays a pivotal role in dictating the reaction pathway.[6]

-

Ligand-Controlled Selectivity: The chemoselectivity between the desired ketone and the diarylmethane byproduct is controlled by the phosphine ligand used in the reaction.[6]

Solution:

To favor the formation of the diaryl ketone, the choice of phosphine ligand is critical. Using 1,3-bis(diphenylphosphino)propane (dppp) as the ligand promotes a reductive addition/hydrolysis pathway, which leads to the desired ketone.[6] Conversely, using a ligand like Xantphos directs the reaction towards a decyanative cross-coupling, resulting in the formation of diarylmethane.[6] Therefore, a simple switch of the ligand from Xantphos to dppp should significantly improve the selectivity for the diaryl ketone.[6]

Question 3: My palladium-catalyzed reaction of an acylsilane with an aryl bromide is not proceeding to completion, and the results are inconsistent. What could be the issue?

The palladium-catalyzed cross-coupling of acylsilanes with aryl bromides can be a powerful method for synthesizing unsymmetrical diaryl ketones, but it is sensitive to reaction conditions, particularly the presence of water.[7] Inconsistent results often point to variability in the reaction setup that affects key activating steps.[8]

-

Role of Water: Water plays a crucial and activating role in this reaction.[7] Its absence or inconsistent presence can lead to poor or variable yields.

-

Ligand Stability and Performance: The choice of ligand is critical for catalyst stability and turnover. While phosphites can be effective, more robust ligands can offer better performance.[7]

-

Acylsilane Stability: Some acylsilanes, such as those with trimethylsilyl (TMS) groups, can be unstable, requiring an excess of the reagent and leading to inconsistent outcomes.[8]

Troubleshooting Steps:

-

Controlled Addition of Water: Ensure a controlled and consistent amount of water is present in the reaction mixture. This can be a crucial activating agent.[7]

-

Ligand Optimization: Consider using a more robust ligand like 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane, which has been shown to provide a longer-lived catalyst with higher turnover numbers in this reaction.[7]

-

Choice of Acylsilane: If using a TMS-acylsilane and observing instability, consider switching to acylsilanes with alternative silyl groups like triethylsilyl (TES) or dimethylphenylsilyl (DMPS) to improve stability and consistency.[8]

-

Pre-catalyst Selection: The use of a palladacycle precatalyst in conjunction with an optimized ligand can lead to optimal reaction rates and yields.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a palladium-catalyzed C-H activation approach for diaryl ketone synthesis?

Palladium-catalyzed C-H activation has emerged as a powerful strategy for synthesizing diaryl ketones from readily available aldehydes and (hetero)aryl halides.[8] The key advantages include:

-

Atom Economy: This approach avoids the need for pre-functionalized organometallic reagents, leading to higher atom economy.

-

Broad Substrate Scope: It allows for the synthesis of a wide range of heteroaryl and diaryl ketones in good to excellent yields.[8]

-

Scalability: The reaction can be successfully performed on a gram scale.[8]

-

Mechanistic Pathway: The use of specific ligands, such as picolinamide, is key to enabling the C-H bond activation pathway.[8]

Q2: Can I synthesize sterically hindered unsymmetrical diaryl ketones, and what are the recommended methods?

Yes, the synthesis of sterically hindered unsymmetrical diaryl ketones is achievable, though it can be challenging. Bulky arylstannanes and bulky aroyl chlorides are effective reaction partners for this purpose.[9] Several catalyst-free and metal-promoted methods have been developed:[9]

-

Catalyst-Free High-Temperature Protocol: This involves reacting the bulky substrates in a high-boiling solvent like o-dichlorobenzene (ODCB) at 180 °C.[9]

-

Lewis Acid-Promoted Room Temperature Protocol: Using a Lewis acid like AlCl₃ (0.5 equivalents) in a solvent such as dichloromethane (DCM) at room temperature can facilitate the coupling.[9]

-

Solvent-Free, Indium-Promoted Procedure: This method offers an alternative route, and a radical mechanism is proposed for these indium-mediated reactions.[9]

These methods can produce two-, three-, and even four-ortho-substituted benzophenones in good to excellent isolated yields.[9]

Q3: Are there effective phosphine-free palladium catalysts for diaryl ketone synthesis?

Yes, phosphine-free palladium catalyst systems have been successfully employed. For instance, in the Fukuyama coupling of thioesters and organozinc reagents, which typically gives low yields of diaryl ketones, the simple phosphine-free complex Pd(dba)₂ was found to be effective in converting a variety of aryl thioesters to diaryl ketones in good yields.[5] Additionally, palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions can afford the corresponding aryl ketones in excellent yields and short reaction times.[3]

Q4: What is the role of N,N-di-Boc activation in the nickel-catalyzed synthesis of diaryl ketones from primary amides?

Site-selective N,N-di-Boc activation is a key strategy that enables the direct Negishi cross-coupling of primary amides to form diaryl ketones.[2] This approach overcomes the inherent stability and low reactivity of the amide bond. The N,N-di-Boc activation facilitates the direct insertion of the nickel catalyst into the N-C bond of the primary amide, which is a challenging step due to the partial double-bond character of amides.[2] This method utilizes an inexpensive and bench-stable nickel catalyst, NiCl₂(PPh₃)₂, and demonstrates excellent functional group tolerance.[2]

Experimental Protocol: Palladium-Catalyzed Direct Arylation for Diaryl Ketone Synthesis

This protocol is adapted from a method for the reversed-polarity synthesis of diaryl ketones through the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes, followed by hydrolysis.[10]

Materials:

-

Palladium precursor: [PdCl(allyl)]₂

-

Ligand: NiXantphos

-

Base: Sodium bis(trimethylsilyl)amide (NaN(SiMe₃)₂)

-

Aryl bromide

-

2-Aryl-1,3-dithiane

-

Anhydrous tetrahydrofuran (THF)

-

Deactivated silica gel for chromatography

-

Reagents for hydrolysis (e.g., N-bromosuccinimide (NBS) and water)

Procedure:

-

Reaction Setup: In a glovebox, charge an oven-dried reaction vial with the 2-aryl-1,3-dithiane (1.0 equiv.), the aryl bromide (2.0 equiv., if solid), and a stir bar.

-

Reagent Addition: Add NaN(SiMe₃)₂ (2.0 equiv.), anhydrous THF, a THF solution of NiXantphos, and a THF solution of [PdCl(allyl)]₂. If the aryl bromide is a liquid, add it at this stage.

-

Reaction: Seal the vial and stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

-

Hydrolysis: Upon completion, quench the reaction with water. Add NBS and continue stirring for 1 hour to hydrolyze the dithiane to the diaryl ketone.

-

Workup and Purification: Extract the product with an organic solvent, wash with water, dry the organic layer, and concentrate. Purify the crude product by flash chromatography on deactivated silica gel.

Note: The deactivation of silica gel can be achieved by flushing with a solution of 5% triethylamine in hexanes.[10]

Catalyst and Ligand Selection Summary

| Catalyst System | Coupling Partners | Key Advantages | Potential Issues | Reference |

| Palladium/NiXantphos | Aryl bromides & 2-Aryl-1,3-dithianes | Mild conditions, high yields. | Requires subsequent hydrolysis step. | [10] |

| Palladium (phosphine-free) | Aryl thioesters & Organozinc reagents | Overcomes typically low yields. | Scope may be limited. | [5] |

| Nickel/dppp | Aryl triflates & Nitriles | Good selectivity for ketones. | Byproduct formation with other ligands. | [6] |

| Nickel/PPh₃ | Primary amides & Organozinc reagents | Utilizes readily available amides. | Requires N,N-di-Boc activation. | [2] |

| Palladium/Picolinamide | Aldehydes & Aryl halides | C-H activation, atom economical. | Ligand is key for reactivity. | [8] |

Visualizing the Process

Catalytic Cycle for Palladium-Catalyzed Diaryl Ketone Synthesis

Caption: A generalized catalytic cycle for the palladium-catalyzed synthesis of diaryl ketones.

Troubleshooting Workflow for Low Diaryl Ketone Yield

Caption: A logical workflow for troubleshooting low yields in diaryl ketone synthesis.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved January 24, 2026, from [Link]

-

Yucel, B., & Walsh, P. J. (2014). Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. Advanced Synthesis & Catalysis, 356(17), 3659-3667. [Link]

-

MDPI. (2024). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Pharmaceuticals, 19(169). [Link]

-

Ritter, T., et al. (2011). Reversed-Polarity Synthesis of Diaryl Ketones via Palladium-Catalyzed Cross-Coupling of Acylsilanes. Journal of the American Chemical Society, 133(49), 19718-19721. [Link]

-

Taber, D. F., & Neubert, T. D. (2014). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Organic Letters, 16(8), 2248-2250. [Link]

-

Kunchithapatham, K., Eichman, C. C., & Stambuli, J. P. (2011). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction. Chemical Communications, 47(47), 12694-12696. [Link]

-

Kim, J., & Hong, S. (2017). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. Request PDF. [Link]

-

Wang, C., et al. (2021). Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. Organic Chemistry Frontiers, 8(19), 5349-5355. [Link]

-

Alonso, F., et al. (2011). Selective Synthetic Routes to Sterically Hindered Unsymmetrical Diaryl Ketones via Arylstannanes. The Journal of Organic Chemistry, 76(6), 1733-1741. [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones. Retrieved January 24, 2026, from [Link]

-

Li, Y., et al. (2023). Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation. Organic Letters, 25(12), 2094-2098. [Link]

-

ResearchGate. (n.d.). Substrate scope of diaryl ketones. Retrieved January 24, 2026, from [Link]

-

Jiang, D., et al. (2010). Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. Journal of the American Chemical Society, 132(25), 8566-8567. [Link]

-

Shi, S., & Szostak, M. (2016). Nickel-Catalyzed Diaryl Ketone Synthesis by N–C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Organic Letters, 18(22), 5872-5875. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Substrate scope of diaryl ketones Reaction condition. Retrieved January 24, 2026, from [Link]

-

Wang, Q., et al. (2025). Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Nature Communications, 16(1), 1-11. [Link]

-

Organic Chemistry Portal. (2016). Nickel-Catalyzed Diaryl Ketone Synthesis by N-C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation. Retrieved January 24, 2026, from [Link]

-

Zhang, L., et al. (2020). Nickel-catalyzed synthesis of aryl ketones from arylsulfonium salts and nitriles. Organic Chemistry Frontiers, 7(12), 1493-1498. [Link]

-

Wang, J., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Cell Reports Physical Science, 3(7), 100958. [Link]

-

Wang, C., et al. (2021). Copper-Catalyzed Enantioselective Arylation via Radical-Mediated C–C Bond Cleavage: Synthesis of Chiral ω,ω-Diaryl Alkyl Nitriles. Organic Letters, 23(19), 7486-7491. [Link]

-

Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. SciTechDaily. [Link]

-

ResearchGate. (n.d.). Diaryl Ketones as Photoactivators. Retrieved January 24, 2026, from [Link]

-

ChemRxiv. (2023). A concise review on copper catalyzed synthesis of α- ketoamides. [Link]

-

ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved January 24, 2026, from [Link]

-

Saper, N. I., & Weix, D. J. (2020). Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids. PubMed Central. [Link]

-

Glorius, F., et al. (2014). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. ACS Catalysis, 4(8), 2658-2663. [Link]

-

ResearchGate. (n.d.). Synthesis of diaryl ketones by carbon–carbon coupling reaction between.... Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Substrate scope of simple and efficient synthesis of diaryl ketones. Retrieved January 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nickel-Catalyzed Diaryl Ketone Synthesis by N-C Cleavage: Direct Negishi Cross-Coupling of Primary Amides by Site-Selective N,N-Di-Boc Activation [organic-chemistry.org]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Effects on the Synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone

Welcome to the technical support center for the synthesis of (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important Friedel-Crafts acylation reaction. Here, we address common challenges, with a particular focus on the critical role of solvent selection in achieving high yield and purity.

The synthesis of this compound, a key intermediate in the production of various pharmacologically active molecules, is typically achieved through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with 4-fluorobenzoyl chloride.[1][2] This electrophilic aromatic substitution is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][3] While the reaction appears straightforward, the choice of solvent can profoundly impact its outcome. This guide provides in-depth, experience-based insights to help you troubleshoot and optimize your synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my desired product, this compound, consistently low?

Answer:

Low yields in this Friedel-Crafts acylation can be traced back to several factors, many of which are directly or indirectly influenced by your choice of solvent.

-

Catalyst Deactivation: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[4] Any water present in your solvent or reagents will hydrolyze the catalyst, rendering it inactive. Using a properly dried, non-protic solvent is crucial.

-

Poor Solubility of Reactants or Intermediates: If the reactants or the intermediate acylium ion complex have poor solubility in the chosen solvent, the reaction rate will be significantly reduced. This can lead to incomplete conversion and low yields.

-

Side Reactions: The highly reactive nature of the Friedel-Crafts reaction can lead to undesirable side reactions. The solvent can influence the prevalence of these reactions. For instance, some solvents can complex with the Lewis acid, reducing its activity and potentially promoting side reactions.[5]

-

Product Complexation: The ketone product forms a stable complex with the Lewis acid, which can inhibit further reaction.[4] The solvent can play a role in the stability of this complex.